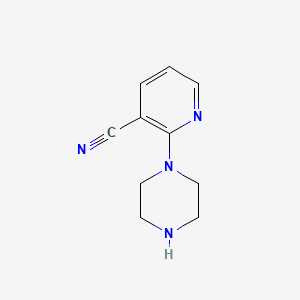

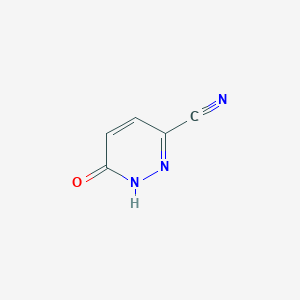

2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

Overview

Description

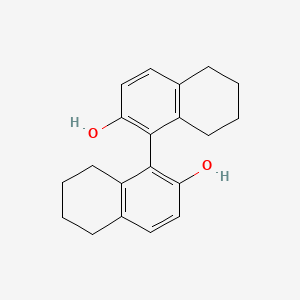

2-(Piperazin-1-yl)pyridine-3-carbonitrile is a compound that has been synthesized and studied for its potential applications in medicinal chemistry and receptor binding assays. The compound is characterized by the presence of a piperazine ring attached to a pyridine ring, which is further substituted with a carbonitrile group. This structure is a common motif in pharmaceuticals and bioactive molecules, particularly those targeting receptor sites in biological systems.

Synthesis Analysis

The synthesis of related compounds involves various methods, including microwave-assisted synthesis, which has been employed to prepare a series of novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles. These compounds were synthesized from 2-aminonicotinaldehyde and ethyl cyanoacetate in the presence of piperidine under solvent-free conditions . Another synthesis approach involves reductive amination, amide hydrolysis, and N-alkylation to produce compounds such as 2-[4-(4-fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine . Additionally, a three-component synthesis has been reported for the preparation of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile using malononitrile, 4-methoxybenzaldehyde, and piperidine .

Molecular Structure Analysis

The molecular structures of these compounds have been confirmed using various spectroscopic techniques, including infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS). X-ray diffraction has also been used to determine the crystal structure of some compounds . Density functional theory (DFT) calculations have been performed to optimize the molecular structure and compare it with experimental data .

Chemical Reactions Analysis

The chemical reactivity of N-(2-pyridinyl)piperazines, which share structural similarities with this compound, has been studied in the presence of CO and ethylene under rhodium catalysis. This reaction involves a novel carbonylation at a C–H bond in the piperazine ring, which is regioselective and influenced by the electronic nature of substituents on both the piperazine and pyridine rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been explored through various analyses. The molecular electrostatic potential and frontier molecular orbitals have been studied using DFT to reveal some physicochemical properties . The affinity constants of certain compounds for dopamine receptors have been determined through in vitro receptor binding assays, indicating potential as receptor ligands .

Scientific Research Applications

Synthesis and Cancer Research

2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile and its derivatives have been explored for their potential in cancer research. For instance, derivatives such as 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles showed notable anti-proliferative activities against human breast cancer cell lines, outperforming curcumin in some cases. Molecular docking studies against Bcl-2 protein indicated good binding affinity, suggesting potential therapeutic applications (Parveen et al., 2017).

Serotonin Receptor Studies

A series of novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles were synthesized and evaluated as serotonin 5-HT3 receptor antagonists. This study aimed at understanding the interaction of these compounds with the serotonin system, which is critical in many physiological processes (Mahesh et al., 2004).

Fluorescent Probes for DNA Detection

Innovative benzimidazo[1,2-a]quinolines substituted with piperidine, pyrrolidine, and piperazine nuclei have been synthesized using microwave heating. These compounds exhibit potential as DNA-specific fluorescent probes, owing to their enhanced fluorescence emission intensity in the presence of ct-DNA. Such probes are essential for studying DNA and its interactions with various molecules (Perin et al., 2011).

Anticancer Activity

A study on piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives highlighted their significant anticancer activity. This research contributes to the development of new chemotherapeutic agents, emphasizing the versatility of piperazine derivatives in medicinal chemistry (Kumar et al., 2013).

Inhibition of Platelet Aggregation

Piperazinyl glutamate pyridines have been identified as potent P2Y12 antagonists, demonstrating excellent inhibition of platelet aggregation. This discovery is particularly relevant in the development of antithrombotic therapies (Parlow et al., 2010).

Diverse Therapeutic Applications

The synthesis of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides demonstrated their role as selective and potent acetylcholinesterase inhibitors, suggesting potential applications in treating Alzheimer's disease (Umar et al., 2019).

properties

IUPAC Name |

2-piperazin-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-8-9-2-1-3-13-10(9)14-6-4-12-5-7-14/h1-3,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMNQUURWIAXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201005241 | |

| Record name | 2-(Piperazin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84951-44-0 | |

| Record name | 2-(Piperazin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperazin-1-yl)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3023457.png)

![Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B3023464.png)

![octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B3023466.png)

![3-Oxabicyclo[3.2.1]octan-8-one](/img/structure/B3023480.png)